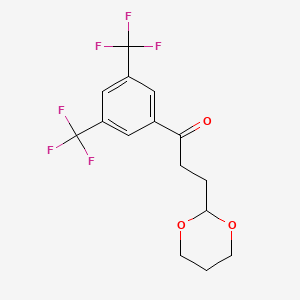

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one

Description

Properties

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-(1,3-dioxan-2-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F6O3/c16-14(17,18)10-6-9(7-11(8-10)15(19,20)21)12(22)2-3-13-23-4-1-5-24-13/h6-8,13H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXMNUWVFLPADC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646007 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884504-38-5 | |

| Record name | 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reagent Formation

- Reagents: 3,5-bis(trifluoromethyl)bromobenzene and ethyl magnesium bromide (or other C1-C8 alkyl magnesium halides).

- Solvent: Tetrahydrofuran (THF).

- Conditions: The bromobenzene is added to magnesium in THF at 0–20°C, preferably 0–10°C, to form the Grignard reagent.

- Reaction Time: Typically 2 hours, but up to 5 hours can be used without loss of yield.

- Temperature Control: The reaction is exothermic; slow addition and temperature control are critical to safety and yield.

Acylation with Acetic Anhydride

- Procedure: The freshly prepared Grignard reagent is added slowly to a cooled excess of acetic anhydride.

- Temperature: Maintained below 5°C, preferably between -10°C and -15°C during addition.

- Post-Addition: The reaction mixture may be warmed to about 5°C.

- Workup: Hydrolysis of excess acetic anhydride is performed by adding cold water followed by a base (e.g., sodium hydroxide) to adjust pH above 10.

- Extraction: The product is extracted with tert-butyl methyl ether, washed with aqueous sodium bicarbonate and sodium chloride, and solvents removed by distillation.

This process yields 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one in high yield and purity, suitable for further transformations.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Grignard formation | 3,5-bis(trifluoromethyl)bromobenzene + Mg in THF, 0–10°C | Exothermic, slow addition required |

| Acylation | Addition of Grignard to excess acetic anhydride, -15 to 5°C | Temperature control critical |

| Workup | Hydrolysis with NaOH, extraction with ether | pH > 10 for efficient extraction |

Introduction of the 1,3-Dioxan-2-yl Group

The 1,3-dioxan-2-yl moiety is typically introduced via acetal formation or by using protected aldehyde or ketone intermediates. While specific literature on the exact preparation of 1-(3,5-bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one is limited, analogous procedures for related compounds provide insight.

Acetal Formation Strategy

- Starting Material: A propiophenone derivative bearing a suitable aldehyde or ketone functionality.

- Reagents: Ethylene glycol or 1,3-propanediol derivatives under acidic catalysis.

- Conditions: Typically reflux in anhydrous solvents with acid catalysts (e.g., p-toluenesulfonic acid).

- Outcome: Formation of the 1,3-dioxane ring protecting the carbonyl group.

Literature Analogues

Supporting information from related compounds (e.g., 3-(1,4-dioxan-2-yl)-1,2-diphenylpropan-1-one) shows high yields (70–95%) for acetal formation steps using mild conditions and purification by column chromatography. These methods can be adapted for the trifluoromethyl-substituted phenyl derivatives.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acetal formation | Reaction with 1,3-propanediol derivatives, acid catalyst, reflux | Protects carbonyl, stabilizes intermediate |

| Purification | Column chromatography (silica gel) | Yields up to 95% reported in analogues |

Summary of Preparation Methodology

The preparation of this compound involves:

- Synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one via a controlled Grignard reaction and acylation with acetic anhydride, ensuring high yield and safety.

- Functionalization with the 1,3-dioxan-2-yl group through acetal formation techniques adapted from related ketone derivatives.

- Purification by standard organic workup and chromatographic methods to achieve high purity.

Research Findings and Practical Considerations

- The Grignard-based synthesis of the trifluoromethyl-substituted ethanone intermediate is well-documented with optimized temperature and reagent control to minimize side reactions and maximize yield.

- The acetal formation step benefits from mild acidic conditions and careful solvent choice to avoid decomposition of sensitive trifluoromethyl groups.

- Analytical data from related compounds confirm the stability and integrity of the dioxane ring under typical reaction and purification conditions.

- The overall synthetic route is amenable to scale-up due to the use of commercially available reagents and straightforward reaction conditions.

This detailed preparation methodology integrates robust synthetic organic chemistry principles with practical process optimization, providing a reliable route to this compound suitable for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

1-(3,5-Bis(trifluoromethyl)phenyl)-2-propanone: Lacks the dioxane ring, making it less complex.

1-(3,5-Difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one: Contains difluoromethyl groups instead of trifluoromethyl groups, affecting its reactivity and properties.

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,4-dioxan-2-yl)propan-1-one: Contains a different dioxane ring structure, influencing its chemical behavior.

Uniqueness

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one is unique due to the presence of both trifluoromethyl groups and a 1,3-dioxane ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Biological Activity

1-(3,5-Bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C17H15F6O3

- Molecular Weight : 413.42 g/mol

- CAS Number : [Insert CAS number if available]

The biological activity of this compound may involve multiple mechanisms:

- Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in various diseases.

- Modulation of Receptor Activity : The compound may interact with neurotransmitter receptors, influencing neuronal signaling and potentially providing neuroprotective effects.

Pharmacological Properties

The pharmacological profile of this compound includes:

- Antioxidant Activity : Studies have shown that similar compounds exhibit significant antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : The ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C17H15F6O3 |

| Molecular Weight | 413.42 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | [Insert melting point] |

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of several trifluoromethyl-containing compounds. Results indicated that this compound exhibited a significant reduction in reactive oxygen species (ROS) levels in vitro, suggesting its potential as an antioxidant agent.

Case Study 2: Neuroprotective Effects

In a neuroprotection study using a cellular model of neurodegeneration, the compound demonstrated a capacity to reduce cell death induced by oxidative stress. This effect was linked to the modulation of glutamate receptors, which are critical in neuronal signaling and survival.

Research Findings

Recent research has highlighted the following findings regarding the biological activity of this compound:

- Cell Viability : The compound improved cell viability in models of oxidative stress by upregulating antioxidant enzymes.

- Inflammatory Response : It was found to downregulate pro-inflammatory cytokines in macrophage models, indicating anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3,5-bis(trifluoromethyl)phenyl)-3-(1,3-dioxan-2-yl)propan-1-one?

- Methodology :

- Step 1 : Synthesize the trifluoromethylphenyl ketone core via Friedel-Crafts acylation using trifluoroacetic anhydride (TFAA) and hydrogen peroxide in chloroform under controlled temperatures (0–70°C) .

- Step 2 : Introduce the 1,3-dioxane moiety through a nucleophilic substitution or condensation reaction. For example, react the ketone intermediate with 1,3-dioxan-2-ol in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC or NMR.

Q. How can crystallographic data be obtained for structural validation?

- Methodology :

- Data Collection : Perform single-crystal X-ray diffraction (SCXRD) using a synchrotron source or in-house diffractometer.

- Refinement : Use SHELXL (v.2018/3) for structure solution and refinement. Key parameters include R-factor (<5%), bond length/angle deviations, and thermal displacement checks .

- Validation : Cross-verify with computational models (e.g., density functional theory, DFT) to resolve discrepancies in electron density maps.

Q. What safety protocols are critical for handling this compound?

- Guidelines :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or degradation .

- PPE : Use nitrile gloves, chemical-resistant lab coats, and fume hoods to avoid inhalation/contact.

- Disposal : Follow EPA guidelines for halogenated waste; incinerate in a certified facility .

Advanced Research Questions

Q. How can molecular docking predict the compound's interaction with biological targets?

- Methodology :

- Target Preparation : Retrieve protein structures (e.g., kinases) from PDB. Remove water molecules and add polar hydrogens.

- Docking : Use AutoDock Vina with a Lamarckian genetic algorithm. Set grid boxes to cover active sites (e.g., 25 ų), and run multithreaded calculations for efficiency .

- Validation : Compare docking scores (ΔG) with known inhibitors and analyze binding poses for hydrogen bonds/π-π stacking with fluorinated groups.

Q. How to resolve contradictions between experimental and computational spectroscopic data?

- Approach :

- NMR Discrepancies : If experimental ¹⁹F NMR shifts deviate from DFT-predicted values, check solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or conformational flexibility of the dioxane ring .

- HRMS Accuracy : Calibrate instruments with reference standards (e.g., sodium formate clusters) and verify isotopic patterns using software like MassLynx .

Q. What strategies enable the use of this compound in targeted protein degradation (e.g., AUTACs)?

- Design :

- Linker Optimization : Attach the compound to a ubiquitin ligase-recruiting moiety (e.g., pomalidomide) via click chemistry. Use PEG or alkyl spacers to balance solubility and cell permeability .

- Biological Testing : Validate degradation efficiency in cell lines using western blotting (target protein) and confocal microscopy (mitochondrial localization).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.